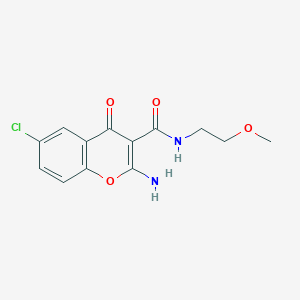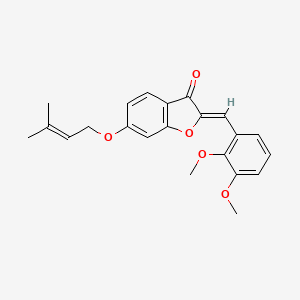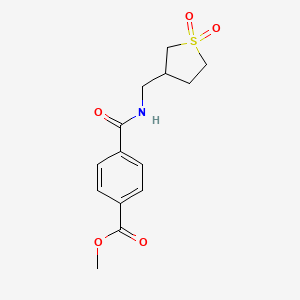
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests that it might have some biological activity, as piperazine derivatives are often found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis could also be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the functional groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as solubility tests, melting point determination, and UV spectrophotometry .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one and its analogs have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The efficacy of these compounds is further supported by molecular docking studies, which suggest a strong correlation between the structural features of these compounds and their inhibitory potency against microbial targets (Mandala et al., 2013).
Neuroprotective Effects
Novel coumarin derivatives, including this compound, have demonstrated potential neuroprotective effects. Research indicates that these compounds may protect against cell loss in brain areas critical for learning and memory, suggesting their usefulness in treating neurological conditions resulting from ischemic injury (Zuo et al., 2015).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, with findings indicating that these compounds exhibit significant free radical scavenging activity. This suggests their potential application in preventing oxidative stress-related diseases (Stanchev et al., 2009).
Anti-inflammatory and Cytotoxic Agents
Compounds related to this compound have been isolated from natural sources and synthesized, showing promising anti-inflammatory and cytotoxic activities. These properties make them suitable for further exploration as potential agents in cancer and inflammation treatment (Patjana et al., 2019).
Catalysis and Synthesis
The use of related compounds in catalysis and synthetic applications has been explored, particularly in the synthesis of pyran derivatives and biscoumarins. This highlights the versatility of 4-hydroxycoumarin derivatives in chemical synthesis, offering a sustainable and efficient approach to obtaining various bioactive molecules (Niknam et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .
Biochemical Pathways
Inhibition of cyclin-dependent kinases 4 and 6 would halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .
Pharmacokinetics
Compounds with similar structures, such as abemaciclib, are known to be extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and could potentially alter the compound’s pharmacokinetic profile .
Result of Action
This would prevent cells from replicating their DNA and dividing, potentially leading to cell death in rapidly dividing cells .
Action Environment
For instance, the presence of strong cytochrome P450 3A4 modulators could dramatically affect the exposure of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-5-7-18(8-6-17)11-12-9-16(20)21-15-4-3-13(19)10-14(12)15/h3-4,9-10,19H,2,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXNOHMMFZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)


![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazoly l)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2595944.png)
